molecular formula C6H11IO2 B041203 Tert-butyl 2-iodoacetate CAS No. 49827-15-8

Tert-butyl 2-iodoacetate

Cat. No. B041203
Key on ui cas rn: 49827-15-8
M. Wt: 242.05 g/mol
InChI Key: QYPDJIDQEZDFLS-UHFFFAOYSA-N
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Patent
US05521103

Procedure details

A mixture of t-butyl chloroacetate (20 g) and sodium iodide (25 g) is stirred in acetone (200 ml) for twenty hours. The acetone is removed by distillation under reduced pressure. The residue is partitioned between diethyl ether (100 ml) and water (50 ml). The ether layer is washed with water, 5% sodium thiosulfate solution, and water. The organic layer is dried over sodium sulfate, and evaporated under reduced pressure. There is obtained 25 grams of t-butyl iodoacetate. NMR: 63.5, 1.38.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[I-:10].[Na+]>CC(C)=O>[I:10][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClCC(=O)OC(C)(C)C
Name
Quantity
25 g
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone is removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between diethyl ether (100 ml) and water (50 ml)
WASH
Type
WASH
Details
The ether layer is washed with water, 5% sodium thiosulfate solution, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ICC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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